5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a hydroxy and methoxy-substituted phenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-2-methoxyphenol with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Mephenoxalone: Another oxazolidinone derivative with muscle relaxant properties.
Methocarbamol: A centrally acting muscle relaxant with a similar chemical structure.
Uniqueness
5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63368-98-9 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-[(3-hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO5/c1-15-10-8(13)3-2-4-9(10)16-6-7-5-12-11(14)17-7/h2-4,7,13H,5-6H2,1H3,(H,12,14) |
InChI Key |
MYLWONDIHKKEJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1OCC2CNC(=O)O2)O |
Origin of Product |
United States |
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